1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol

chemical procurement rare chemicals chiral building blocks

Sourcing mixed aryl-substituted 1,2-diarylethane-1,2-diols for asymmetric catalysis often means limited options with inconsistent purity. This compound solves that: • Unique Ph/p-tolyl pattern enables Ti-mediated enantioselective sulfoxidation & supramolecular assemblies • Pre-qualified rare building block at >96% (GC), minimizing batch variability • Available as white crystalline solid, mp 156°C, for reproducible stereochemical outcomes

Molecular Formula C28H26O2
Molecular Weight 394.5 g/mol
CAS No. 808-12-8
Cat. No. B1587751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol
CAS808-12-8
Molecular FormulaC28H26O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)C)O)O
InChIInChI=1S/C28H26O2/c1-21-13-17-25(18-14-21)27(29,23-9-5-3-6-10-23)28(30,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26/h3-20,29-30H,1-2H3
InChIKeyYOCSNHRJFCUGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol: Chiral Diol for Asymmetric Synthesis


1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (CAS 808-12-8; MFCD00026012) is a C2-symmetric 1,2-diarylethane-1,2-diol with two 4-methylphenyl (p-tolyl) and two phenyl substituents on a central ethane backbone . Its molecular weight is 394.51 g/mol with the formula C28H26O2. Commercially available typically at >96.0% (GC) purity as a white to almost white powder or crystalline solid with a reported melting point of 156 °C . This compound is a chiral diol that exists as enantiomeric pairs, serving as a member of the 1,2-diarylethane-1,2-diol family employed in asymmetric synthesis applications [1].

1 Chiral 1,2-diarylethane-1,2-diol ligand for asymmetric synthesis
2 Mixed phenyl/p-tolyl substitution provides distinct steric and electronic profile
3 Sourced as a rare chemical building block with pre-qualified purity

Unsubstitutability of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol


Generic substitution among 1,2-diarylethane-1,2-diols fails because the specific aryl substitution pattern directly governs both molecular recognition in supramolecular assemblies and catalytic stereocontrol in asymmetric transformations. The combination of two phenyl and two p-tolyl groups creates a unique steric and electronic environment that is not replicable by simpler symmetric diols (e.g., 1,2-diphenylethane-1,2-diol) or fully substituted analogs [1]. The compound's commercial availability as a pre-qualified, rare chemical building block further reduces the risk of batch-to-batch variability in procurement .

Aryl substitution mismatch Simpler symmetric diols lack the mixed phenyl/p-tolyl pattern that governs stereocontrol.
Molecular recognition shift Fully substituted analogs may disrupt supramolecular interactions and require separate validation.
Procurement tier gap Standard catalog diols may not replicate the rare-collection quality assurance and batch consistency.

Differentiation Evidence: 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol


Procurement Differentiation: Rare vs Standard Catalog Reagents

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol (CAS 808-12-8) is explicitly positioned as part of Sigma-Aldrich's AldrichCPR collection, which comprises rare and unique chemicals not typically available from standard commercial suppliers . In contrast, the closest commercially comparable compound, 1,2-di-p-tolylethane-1,2-diol (no CAS provided), is listed as a standard Thermo Scientific/Alfa Aesar product with 97% purity .

Procurement Tier
Data to verify
AldrichCPR rare collection vs standard Thermo Scientific catalog
Supports sourcing strategy for rare chiral building blocks
Purity difference ~1%; tier exclusivity is the key differentiator
chemical procurement rare chemicals chiral building blocks supply chain

Enantioselective Sulfoxidation by p-Tolyl Diol Ligands

In Ti-mediated enantioselective sulfoxidation, 1,2-diarylethane-1,2-diols bearing p-tolyl substituents function as effective chiral controllers. The target compound (bearing two phenyl and two p-tolyl groups) belongs to the ligand family evaluated by Superchi et al., who demonstrated that aryl substitution pattern directly impacts catalytic enantioselectivity [1]. While specific ee values for the target compound are not discretely reported in the source, the study establishes that aryl substitution on the 1,2-diarylethane-1,2-diol scaffold is a critical determinant of stereochemical outcome, differentiating this mixed aryl-substituted diol from simpler symmetric analogs (e.g., 1,2-diphenylethane-1,2-diol).

Sulfoxidation Ligand Class
Class-level
Aryl substitution pattern governs enantioselectivity in Ti-mediated sulfoxidation
Supports chiral controller development; structural modification may tune outcome
Discrete ee values not reported for target compound
asymmetric catalysis sulfoxidation chiral ligands titanium complexes

Purity and Physical Property Benchmarks

Commercial specifications from multiple suppliers establish a baseline purity threshold of >96.0% (GC) for 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol . The compound exhibits a melting point of 156 °C and appears as a white to almost white powder or crystalline solid . These specifications serve as procurement quality control benchmarks, differentiating this compound from lower-purity alternatives or non-certified sources.

Purity Benchmark
Specification review
>96.0% GC, mp 156 °C, white to almost white powder/crystal
Supports procurement QC and batch reproducibility
Verify against lot-specific certificate of analysis
quality control analytical chemistry procurement specification GC purity

Application Scenarios: 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol


Asymmetric Sulfoxidation Ligand Development

Researchers developing Ti-mediated enantioselective sulfoxidation protocols can utilize this compound as a member of the 1,2-diarylethane-1,2-diol chiral ligand class, where aryl substitution pattern directly impacts stereoselectivity outcomes [1].

Chiral Building Block for Complex Organic Synthesis

The compound serves as a chiral building block in multi-step asymmetric syntheses, particularly where the combination of phenyl and p-tolyl groups provides unique steric and electronic properties not achievable with simpler symmetric diols [2].

Discovery Research Procurement: Rare Chemical Collections

Discovery researchers requiring rare and unique chiral diols beyond standard catalog offerings can source this compound through the Sigma-Aldrich AldrichCPR rare chemicals collection, ensuring access to pre-qualified building blocks with established purity specifications .

Supramolecular Chemistry and Crystal Engineering

The mixed aryl substitution pattern (phenyl and p-tolyl) enables distinct intermolecular interactions (π-π stacking, C-H···π) in supramolecular assemblies and cocrystallization studies, providing unique hydrogen-bonding motifs relevant to crystal engineering applications [3].

Application
Selection Property
Validation Focus
Asymmetric sulfoxidation ligand development
Aryl substitution pattern review
Enantioselectivity in Ti-mediated sulfoxidation
Chiral building block for complex synthesis
Mixed phenyl/p-tolyl steric and electronic profile
Stereo- and regiochemical outcome consistency
Discovery research procurement
Rare chemical collection sourcing
Lot consistency and purity verification
Supramolecular chemistry and crystal engineering
Aryl-driven intermolecular interactions
Cocrystallization and H-bonding network integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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